![molecular formula C16H12N2O2 B7574880 2-hydroxy-N-quinolin-6-ylbenzamide](/img/structure/B7574880.png)
2-hydroxy-N-quinolin-6-ylbenzamide
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Overview
Description
2-hydroxy-N-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for drug development and in biochemistry research for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-quinolin-6-ylbenzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and proliferation. It has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-hydroxy-N-quinolin-6-ylbenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins involved in cancer cell growth. It has also been found to exhibit antiviral activity, making it a potential candidate for the development of antiviral drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-hydroxy-N-quinolin-6-ylbenzamide in lab experiments include its relative ease of synthesis, its potential applications in drug development, and its ability to inhibit the growth and proliferation of cancer cells. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity, its limited solubility in water, and its potential to interfere with other biochemical processes.
Future Directions
There are several future directions for research involving 2-hydroxy-N-quinolin-6-ylbenzamide. One possible direction is to explore its potential applications in the development of novel anticancer drugs. Another direction is to investigate its potential as an antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-hydroxy-N-quinolin-6-ylbenzamide is a multi-step process that involves the reaction of 2-aminobenzamide with 6-chloroquinoline in the presence of a catalyst. The resulting product is then further reacted with hydroxylamine to yield the final product. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
Scientific Research Applications
2-hydroxy-N-quinolin-6-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, it has been used as a starting material for the synthesis of novel drugs with potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and antiviral activities, making it a promising candidate for drug development.
properties
IUPAC Name |
2-hydroxy-N-quinolin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-6-2-1-5-13(15)16(20)18-12-7-8-14-11(10-12)4-3-9-17-14/h1-10,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGXYHZJSWURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-quinolin-6-ylbenzamide |
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